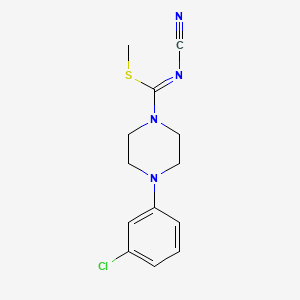

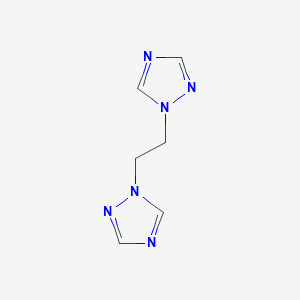

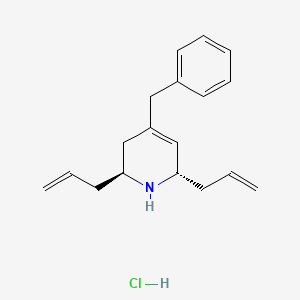

1,2-Di(1H-1,2,4-triazol-1-yl)ethane

Descripción general

Descripción

“1,2-Di(1H-1,2,4-triazol-1-yl)ethane” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known for their wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition . They are also known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1,2-Di(1H-1,2,4-triazol-1-yl)ethane”, involves the reaction of hydrazine obtained in situ from the hydrolysis of 1,2-di(butan-2-ylidene)hydrazine with formamide at 170°C . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “1,2-Di(1H-1,2,4-triazol-1-yl)ethane” and its derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For instance, the IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Aplicaciones Científicas De Investigación

Anticancer Agents

1,2,4-Triazole derivatives have shown promising results in the field of cancer research . For instance, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of these hybrids have shown very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . This suggests that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Antimitotic Compounds

1-(Diarylmethyl)-1H-1,2,4-triazoles are being investigated as a novel class of antimitotic compounds . They have shown an interesting biochemical profile, particularly as tubulin-targeting agents . This makes them potential candidates for the treatment of breast cancer .

Aromatase Inhibitors

1,2,4-Triazole-based drugs such as Letrozole, Anastrozole, and Vorozole are widely used in the treatment of estrogen-dependent breast cancer . The 1,2,4-triazole ring is a key component in these drugs, contributing to their aromatase inhibitory activity .

Structural Optimization Platform

The 1,2,4-triazole ring can form hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds . This makes it a valuable structural optimization platform in medicinal chemistry .

Drug Resistance Research

The development of drug resistance is a major challenge in cancer treatment . 1,2,4-Triazole derivatives, due to their diverse biological activities, are being studied for their potential to overcome drug resistance .

Selectivity Research

Most chemotherapeutic agents act against all rapidly proliferating cells, killing both cancer and some normal cells . However, some 1,2,4-triazole derivatives have shown proper selectivity against normal and cytotoxic cancerous cell lines . This makes them a promising area of research for the development of more selective anticancer agents .

Safety and Hazards

Direcciones Futuras

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, “1,2-Di(1H-1,2,4-triazol-1-yl)ethane” and its derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mecanismo De Acción

Target of Action

The primary target of 1,2-Di(1H-1,2,4-triazol-1-yl)ethane and its derivatives is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which are critical for various physiological processes. Inhibition of aromatase can lead to a decrease in estrogen production, which is beneficial in the treatment of diseases such as breast cancer .

Mode of Action

1,2-Di(1H-1,2,4-triazol-1-yl)ethane interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . Additionally, phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in estrogen production .

Biochemical Pathways

The compound affects the biosynthesis of estrogens by inhibiting the aromatase enzyme . This enzyme is involved in the conversion of androgens to estrogens, a critical step in the biosynthesis of estrogens . By inhibiting this enzyme, the compound disrupts this pathway, leading to a decrease in estrogen levels .

Result of Action

The primary result of the action of 1,2-Di(1H-1,2,4-triazol-1-yl)ethane is the inhibition of the aromatase enzyme, leading to a decrease in estrogen production . This can have a significant impact on cells that are sensitive to estrogen levels, such as certain types of cancer cells . For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines .

Action Environment

The action of 1,2-Di(1H-1,2,4-triazol-1-yl)ethane can be influenced by various environmental factors. While specific information for this compound is not available, it is known that factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of many drugs. Furthermore, the compound’s effectiveness can be influenced by the characteristics of the target cells, including their growth rate and the presence of specific receptors or enzymes. It’s also worth noting that the synthesis of such compounds can be made more efficient and environmentally friendly through the use of techniques such as flow chemistry .

Propiedades

IUPAC Name |

1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1(11-5-7-3-9-11)2-12-6-8-4-10-12/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOXFPFERXZJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCN2C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Di(1H-1,2,4-triazol-1-yl)ethane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B3086769.png)

![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B3086791.png)

![4-Furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086801.png)

![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B3086806.png)

![3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B3086809.png)